molecular formula C15H9ClN2O2 B181216 6-Chloro-4-phenylquinazoline-2-carboxylic acid CAS No. 5958-08-7

6-Chloro-4-phenylquinazoline-2-carboxylic acid

Cat. No.: B181216
CAS No.: 5958-08-7
M. Wt: 284.69 g/mol
InChI Key: WOBNNOBIWRSTFY-UHFFFAOYSA-N
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Description

6-Chloro-4-phenylquinazoline-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C15H9ClN2O2 . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-phenylquinazoline-2-carboxylic acid typically involves the reaction of 2-aminobenzamide with benzoyl chloride in the presence of a base, followed by chlorination . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-phenylquinazoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolines, which can have different pharmacological properties .

Mechanism of Action

The mechanism of action of 6-Chloro-4-phenylquinazoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . This inhibition can result in the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-4-phenylquinazoline-2-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its carboxylic acid group allows for further derivatization and functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

6-chloro-4-phenylquinazoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-14(17-12)15(19)20/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBNNOBIWRSTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618401
Record name 6-Chloro-4-phenylquinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5958-08-7
Record name 6-Chloro-4-phenylquinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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